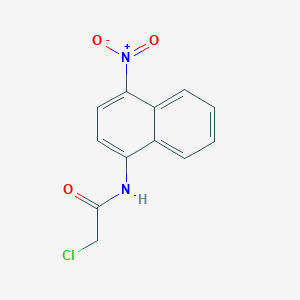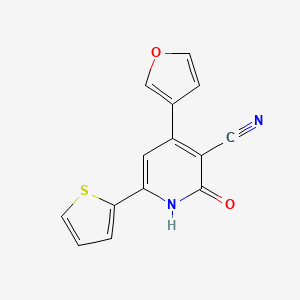
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo es un compuesto heterocíclico que presenta anillos de furano y tiofeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo típicamente implica la reacción de 3-oxopropanonitrilos con alquenos mediada por acetato de manganeso (III) usando 2,3-dicloro-5,6-diciano-p-benzoquinona (DDQ) como agente oxidante . Este método permite la formación de los anillos de furano y tiofeno en las posiciones deseadas.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para el manejo de intermedios y reactivos reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los anillos de furano y tiofeno se pueden oxidar en condiciones específicas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo carbonitrilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen DDQ y acetato de manganeso (III).
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas o tioles se pueden usar en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede interactuar con enzimas o receptores, lo que lleva a cambios en las vías celulares. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
3,6-Di (furan-2-il) pirrolo [3,4-c] pirrol-1,4 (2H, 5H) -diona: Otro compuesto heterocíclico con anillos de furano, utilizado en electrónica orgánica.
Tiadiazolo [3,4-c] piridina: Un compuesto con propiedades electrónicas similares, utilizado en OFET.
Unicidad
4-(Furan-3-il)-2-oxo-6-(tiofen-2-il)-1,2-dihidropiridina-3-carbonitrilo es único debido a su combinación de anillos de furano y tiofeno, que imparte propiedades electrónicas y químicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
956117-78-5 |
|---|---|
Fórmula molecular |
C14H8N2O2S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
4-(furan-3-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-7-11-10(9-3-4-18-8-9)6-12(16-14(11)17)13-2-1-5-19-13/h1-6,8H,(H,16,17) |
Clave InChI |
PIVAYLXEQUTNGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


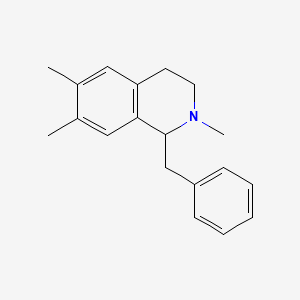
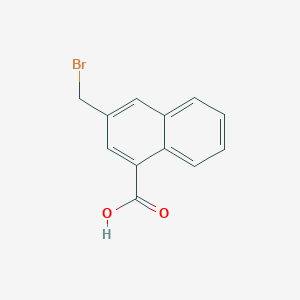
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)


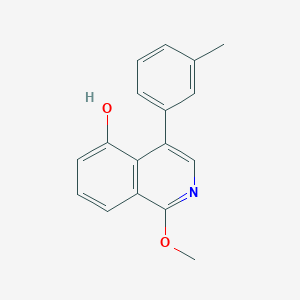


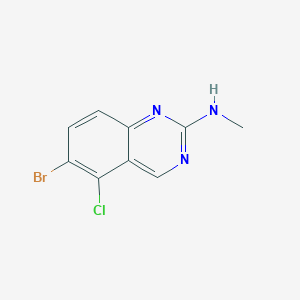
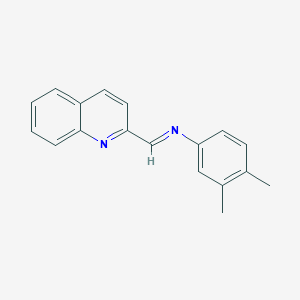

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
